molecular formula C12H19ClN4O B3025591 N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride CAS No. 902836-08-2

N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride

Cat. No.: B3025591
CAS No.: 902836-08-2
M. Wt: 270.76
InChI Key: YRPLJKUUYNCGQS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride is a chemical compound with the molecular formula C12H19ClN4O It is a derivative of nicotinamide, featuring a piperazine ring and dimethyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride typically involves the reaction of 2-chloronicotinic acid with N,N-dimethylpiperazine in the presence of a suitable base. The reaction is carried out under reflux conditions, followed by purification steps to obtain the desired product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazine compounds.

Scientific Research Applications

N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1-(3-(piperazin-1-yl)phenyl)methanamine dihydrochloride
  • N,N-Dimethyl-2-(1-piperazinyl)nicotinamide

Uniqueness

N,N-Dimethyl-2-(piperazin-1-yl)nicotinamide hydrochloride is unique due to its specific substitution pattern on the nicotinamide ring and the presence of the piperazine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-2-piperazin-1-ylpyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O.ClH/c1-15(2)12(17)10-4-3-5-14-11(10)16-8-6-13-7-9-16;/h3-5,13H,6-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPLJKUUYNCGQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)N2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697382
Record name N,N-Dimethyl-2-(piperazin-1-yl)pyridine-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902836-08-2
Record name N,N-Dimethyl-2-(piperazin-1-yl)pyridine-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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